![molecular formula C20H16N2O4S B2610008 5-methoxy-2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide CAS No. 929390-33-0](/img/structure/B2610008.png)
5-methoxy-2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methoxy-2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers, including lymphoma and leukemia. TAK-659 belongs to a class of drugs known as protein kinase inhibitors, which work by blocking the activity of certain enzymes that are involved in the growth and survival of cancer cells.
Scientific Research Applications
Antimicrobial Applications
The antimicrobial properties of benzofuran derivatives have been a focal point of scientific research. Idrees et al. (2019) synthesized a series of novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, which exhibited significant in-vitro antibacterial activity against a panel of pathogenic microorganisms. The research emphasized the compound's potential in combating bacterial infections (Idrees, Kola, & Siddiqui, 2019). Similarly, Idrees et al. (2020) further explored the antibacterial potential of benzofuran derivatives by synthesizing a series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, again demonstrating notable antibacterial activity (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Antitumor and Anticancer Applications
The antitumor properties of benzofuran derivatives have been explored, showing promising results. Ostapiuk et al. (2017) synthesized new 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides and tested their antitumor activity. The study found significant antitumor effects, highlighting the potential of these compounds in cancer treatment (Ostapiuk, Frolov, & Matiychuk, 2017).
Antidiabetic and Oxidative Stress Applications
The potential of benzofuran derivatives in treating diabetes and managing oxidative stress has been investigated. Lalpara et al. (2021) synthesized novel dihydropyrimidine derivatives and evaluated their in-vitro antidiabetic activity, indicating the compound's role in managing diabetes (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021). Talupur et al. (2021) synthesized benzofuran-oxadiazole hybrids, characterized them, and evaluated their antimicrobial activity, demonstrating the compound's potential in addressing oxidative stress and bacterial infections (Talupur, Satheesh, & Chandrasekhar, 2021).
properties
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-24-13-5-3-12(4-6-13)18-17(19(23)22-20-21-9-10-27-20)15-11-14(25-2)7-8-16(15)26-18/h3-11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVRTQAACWMGSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OC)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.